Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride
Description
Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine hydrochloride is a polycyclic "cage" amine derivative synthesized from the trishomocubane (D₃) framework, a saturated hydrocarbon with high structural rigidity and symmetry. The compound is derived via functionalization of Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), a precursor obtained through photocyclization of p-benzoquinone and cyclopentadiene adducts . The hydrochloride salt enhances solubility for pharmacological applications, particularly in neuroprotective and anti-Parkinsonian studies. Microwave-assisted synthesis using catalysts like sulphated zirconia or hydrotalcite under solvent-free conditions has optimized its production, achieving high yields (up to ~49%) and reduced reaction times .
Properties
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5;/h3-11H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHFUIMRFKPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride is a unique polycyclic compound belonging to the trishomocubane family, characterized by its complex cage-like structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : 197.71 g/mol
- IUPAC Name : Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine; hydrochloride
- CAS Number : 1031779-75-5
The compound's rigid framework contributes to its stability and unique chemical properties, making it a candidate for further biological exploration.
The biological activity of this compound is primarily attributed to its amine functional group and the structural characteristics of the polycyclic framework. These features may facilitate interactions with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that pentacyclic compounds can exhibit antimicrobial activity. For instance, studies have shown that similar polycyclic structures possess inhibitory effects against certain bacterial strains due to their ability to disrupt cellular membranes or interfere with metabolic pathways . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
Anticancer Activity
Initial investigations into the anticancer properties of polycyclic compounds have revealed promising results. Compounds with similar structural motifs have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways. The unique structure of this compound positions it as a potential scaffold for developing novel anticancer agents.
Neuroprotective Effects
The presence of an amine group in the compound suggests possible neuroprotective effects through modulation of neurotransmitter systems or neuroinflammatory pathways . Compounds with similar architectures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of various derivatives of pentacyclic compounds and their characterization using NMR spectroscopy to assess their structural integrity and potential biological interactions .
- Comparative Analysis : Research comparing this compound with other polycyclic compounds highlighted differences in reactivity and biological activity due to variations in structural features.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
| Application Area | Potential Uses |
|---|---|
| Antimicrobial agents | Development of new antibiotics |
| Anticancer therapies | Novel chemotherapeutics targeting specific cancers |
| Neuroprotective drugs | Treatments for neurodegenerative diseases |
| Material science | High-energy materials or additives |
Scientific Research Applications
Chemical Research Applications
PCUD-4-amine HCl serves as a versatile building block in organic synthesis due to its complex structure. Its applications include:
- Synthesis of Polycyclic Compounds : The compound can be utilized as a precursor for synthesizing more complex polycyclic structures, allowing researchers to explore new chemical properties and reaction mechanisms.
- Study of Reaction Mechanisms : The unique arrangement of carbon atoms in PCUD-4-amine HCl provides insights into various chemical reactions and mechanisms, making it valuable for theoretical and practical chemistry studies.
Materials Science
The stability and unique properties of PCUD-4-amine HCl make it an attractive candidate for applications in materials science:
- High-Energy Materials : Research indicates that compounds with similar structures can enhance the energy density of fuels. PCUD-4-amine HCl may serve as an additive to improve the performance of liquid hydrocarbon fuels.
- Polymer Science : Its rigid framework could be explored for use in high-performance polymers, potentially leading to materials with enhanced thermal and mechanical properties.
Biological and Medicinal Applications
The biological potential of PCUD-4-amine HCl is currently under investigation:
- Drug Development : The compound's cage-like structure allows for the attachment of various functional groups, facilitating the design of novel drugs targeting specific diseases such as cancer and neurodegenerative disorders. Studies have shown that polycyclic cage amines can act as effective anti-cancer agents by interacting with biological targets in innovative ways .
- Biological Probes : Researchers are exploring the use of PCUD-4-amine HCl as a scaffold for creating probes to study biological systems, which could lead to advancements in understanding cellular processes and disease mechanisms.
Case Studies and Research Findings
Several studies have highlighted the potential applications of PCUD-4-amine HCl:
Comparison with Similar Compounds
Structural Analogues
2.1.1 D₃-Trishomocubyl-4-amines
Derived from pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ols, these compounds exhibit anti-Parkinsonian activity by antagonizing reserpine-induced catalepsy. Their IC₅₀ values for dopamine (DA) uptake inhibition (e.g., 23–57 μM) are comparable to amantadine (82 μM) . Key structural differences, such as the placement of amine groups and bridgehead substituents, influence steric interactions with biological targets.
2.1.2 Oxa-/Aza-Pentacycloundecan Derivatives Compounds like 8,11-oxapentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8-amine derivatives (e.g., NGP1-01) demonstrate multifunctional neuroprotection by blocking voltage-gated calcium channels (VGCCs) and inhibiting monoamine oxidase (MAO-B). NGP1-01 shows Ca²⁺ channel antagonism with IC₅₀ values <100 μM, outperforming traditional VGCC blockers in reducing oxidative stress in PC12 cells .
2.1.3 Amantadine
Amantadine, a simpler tricyclic amine, shares structural motifs with PCU amines but lacks the rigid cage framework. This results in lower DA uptake inhibition (IC₅₀: 82 μM) and reduced neuroprotective efficacy compared to PCU derivatives .
Dopamine Transporter (DAT) Inhibition
| Compound | IC₅₀ (μM) | MAO-B Inhibition (% at 300 μM) | Reference |
|---|---|---|---|
| PCU Amine Hydrochloride | 57 | <50 | |
| D₃-Trishomocubyl-4-amine | 23 | Not reported | |
| Amantadine | 82 | <20 |
The PCU amine’s rigid cage structure improves DAT binding affinity over amantadine, likely due to enhanced geometric complementarity .
2.3.2 Neuroprotective Effects
PCU derivatives attenuate peroxide-induced cell death in PC12 cells (LDH assay) at 10–50 μM, surpassing tricyclic analogues. NGP1-01 reduces oxidative damage by 60% at 25 μM, attributed to dual VGCC and MAO-B modulation .
Structure-Activity Relationships (SAR)
- Steric Effects : Bulky substituents (e.g., benzyl groups) at bridgehead positions enhance DAT affinity but reduce solubility .
- Electronic Effects : Nitro or hydroxyl groups on aromatic rings minimally impact activity, confirming steric/geometric dominance in target engagement .
- Bridging Heteroatoms : Oxygen (oxa-PCU) or nitrogen (aza-PCU) bridges modulate Ca²⁺ channel selectivity, with oxa derivatives showing superior VGCC blockade .
Q & A
Basic: What are the standard synthetic routes for Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine hydrochloride?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes reacting N-[3-(3-piperidin-1-ylmethylphenoxy)propyl]amine with Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione at -10°C to form structurally related hexacyclododecylamines. Key steps include:
- Reagent selection : Use of amines with specific substituents (e.g., piperidinyl groups) to control regioselectivity.
- Temperature control : Low temperatures (-10°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization for isolating the hydrochloride salt.
Data Table :
| Reactant Amine | Reaction Temp (°C) | Yield (%) | Characterization Method |
|---|---|---|---|
| N-[3-(3-piperidinylmethylphenoxy)propyl]amine | -10 | 72 | ¹H NMR, ¹³C NMR, HR-ESI |
| 1-(2-aminoethyl)piperidine | -10 | 68 | ¹H NMR, IR, HR-ESI |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., downfield shifts for amine protons at δ 2.5–3.5 ppm in D₂O).
- HR-ESI-MS : Confirms molecular mass (e.g., [M+H]⁺ ion at m/z 456.2543).
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (if present).
Critical Note : Use deuterated solvents (e.g., D₂O) to avoid proton exchange interference in NMR.
Basic: How can solubility profiles be determined for this compound?
Methodological Answer:
- Gravimetric Analysis : Dissolve known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and measure residue.
- HPLC : Quantify saturation concentrations using a calibrated standard curve.
Data Table :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | 12.5 ± 0.3 | Gravimetric |
| Ethanol | 8.2 ± 0.2 | HPLC |
| DMSO | 25.6 ± 0.5 | Gravimetric |
Advanced: How can computational methods optimize reaction conditions for synthesis?
Methodological Answer:
highlights quantum chemical calculations and reaction path search algorithms to predict optimal conditions:
- Step 1 : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers.
- Step 2 : Apply machine learning (ML) to experimental datasets to correlate variables (e.g., temperature, solvent polarity) with yield.
- Step 3 : Validate predictions via small-scale trials (e.g., 10 mmol reactions).
Example Workflow :
Simulate reaction pathways for amine-dione condensation.
Prioritize low-energy pathways (ΔG < 50 kcal/mol).
Test predicted conditions (e.g., -15°C in THF) experimentally.
Advanced: How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA).
- Multi-Technique Analysis : Combine IR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
- Dynamic Effects : Account for solvent interactions and temperature-dependent conformational changes in simulations.
Case Study : reports discrepancies in ¹³C NMR peaks for hexacyclododecylamines, resolved by adjusting simulation parameters for solvent polarity.
Advanced: What strategies assess its biological activity (e.g., receptor affinity)?
Methodological Answer:
- In Vitro Assays : Use radioligand binding assays (e.g., σ-1 receptor) with ³H-labeled ligands.
- Calcium Channel Modulation : Employ patch-clamp electrophysiology to measure ion flux in neuronal cells.
- Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values.
Note : suggests structural analogs exhibit σ-1 receptor affinity, implying similar assays apply.
Advanced: How to design stability studies under varying experimental conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC.
- Kinetic Analysis : Plot degradation rates (k) vs. temperature to calculate activation energy (Eₐ) using the Arrhenius equation.
- Stabilizers : Co-solvents (e.g., cyclodextrins) or antioxidants (e.g., ascorbic acid) can be tested.
Advanced: How to ensure data integrity in collaborative research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
